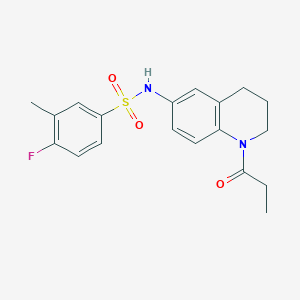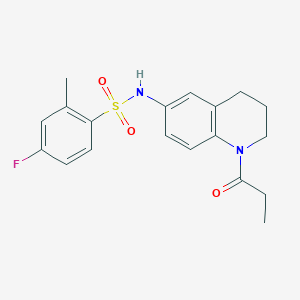![molecular formula C11H18N4OS B6570476 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide CAS No. 946222-18-0](/img/structure/B6570476.png)
2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide (ETNBT) is a novel chemical compound synthesized from the combination of 2-ethyl-N-butanamide and 4-amino-5H-thiazolo[3,4-b]thiazin-3-yl. It is a member of the thiazinamide family, which is composed of compounds with a sulfur-containing heterocyclic ring. The synthesis of ETNBT has been studied extensively and its potential applications in scientific research have been explored.
Applications De Recherche Scientifique
2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. As such, this compound has potential applications in the development of anti-inflammatory drugs. Additionally, this compound has been studied for its potential to act as an antioxidant and to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is not fully understood. However, it is thought to act by inhibiting the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory and antioxidant properties. In vitro studies have shown that this compound is a potent inhibitor of COX-2, which may explain its anti-inflammatory effects. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which suggests that it may have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is relatively simple and can be accomplished in a single step. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, the synthesis of this compound requires the use of hazardous chemicals and should only be performed in a well-ventilated area.
Orientations Futures
The potential applications of 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide in scientific research are vast. In the future, this compound may be studied for its potential to act as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Additionally, this compound may be studied for its potential to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential clinical applications.
Méthodes De Synthèse
2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is synthesized through a two-step process. In the first step, 2-ethyl-N-butanamide is reacted with 4-amino-5H-thiazolo[3,4-b]thiazin-3-yl to form the intermediate this compound. In the second step, the intermediate is heated in a solvent to form the final product, this compound. The reaction is typically carried out in the presence of a catalytic amount of triethylamine and is monitored by thin layer chromatography (TLC).
Propriétés
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-3-8(4-2)9(16)12-10-13-14-11-15(10)6-5-7-17-11/h8H,3-7H2,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRTRPIXIVMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C2N1CCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570408.png)



![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570437.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570452.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6570454.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570456.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide](/img/structure/B6570457.png)
![3-[(4-chlorophenyl)methyl]-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570465.png)
![8-(2-ethylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570466.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B6570488.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide](/img/structure/B6570495.png)